Methyl 1-ethoxycarbonyl
CAS No.: 128892-15-9
Cat. No.: VC8227542
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128892-15-9 |
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Molecular Formula | C10H17NO4 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 1-O-ethyl 2-O-methyl piperidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C10H17NO4/c1-3-15-10(13)11-7-5-4-6-8(11)9(12)14-2/h8H,3-7H2,1-2H3 |
Standard InChI Key | WEPVIOBYVKVRRF-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCCCC1C(=O)OC |
Canonical SMILES | CCOC(=O)N1CCCCC1C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
The term "methyl 1-ethoxycarbonyl" typically refers to compounds where a methyl group and an ethoxycarbonyl group (-OCOOCH₂CH₃) are attached to adjacent positions on a central core structure, such as a cyclohexane, pyrrolidine, or aromatic ring. For example, trans-4-methyl-1-(ethoxycarbonyl)cyclohexane (CAS 41690-67-9) features a cyclohexane ring with a methyl group at the 4-position and an ethoxycarbonyl group at the 1-position . Similarly, Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate (CAS 93423-88-2) contains a pyrrolidine ring with stereospecific substitutions .
Key Structural Variations
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Cyclohexane Derivatives: Trans-configuration minimizes steric hindrance between substituents, as seen in trans-4-methyl-1-(ethoxycarbonyl)cyclohexane .
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Heterocyclic Systems: Pyrrolidine and pyrazole rings are common, with substitutions influencing ring conformation and electronic properties .
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Aromatic Hybrids: Thiadiazoloquinazoline derivatives incorporate fused aromatic systems for enhanced planar rigidity .
Synthesis and Manufacturing
Cyclization Reactions
The synthesis of pyrrolidine-2-carboxylate derivatives, such as Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate, involves cyclization reactions using formic mixed anhydrides or alkyl formates. For instance, lithium bis(trimethylsilyl)amide (LHMDS) facilitates deprotonation, enabling cyclization with acetic formic anhydride at -78°C . This method achieves yields up to 95.7% under optimized conditions .
Catalytic Hydrogenation
Catalytic hydrogenation of double bonds in dihydro-pyrrole intermediates produces cis-isomers with high enantiomeric excess (e.g., 99% ee for (2S,4S)-N-tert-butoxycarbonyl pyrrolidine) . This step is critical for retaining stereochemical integrity in pharmaceutical intermediates .
Table 1: Representative Synthesis Yields
Compound | Method | Yield (%) | Reference |
---|---|---|---|
N-tert-Butoxycarbonyl pyrrolidine | Cyclization/Hydrogenation | 82.9–95.7 | |
Methyl 1-[(ethoxycarbonyl)amino]cyclopropane | Esterification | 64 |
Physicochemical Properties
Molecular Weight and Lipophilicity
Methyl 1-ethoxycarbonyl derivatives exhibit molecular weights ranging from 201.22 g/mol (pyrrolidine-based) to 478.4 g/mol (benzene tetracarboxylate hybrids) . LogP values, indicative of lipophilicity, vary significantly:
Solubility and Stability
Polar surface area (PSA) correlates with solubility; for example, methyl 2-[4-(ethoxycarbonyl)anilino]thiadiazoloquinazoline has a PSA of 88.794 Ų, suggesting moderate aqueous solubility . Stability under acidic conditions is demonstrated by the resistance of ethyl trans-4-methylcyclohexanecarboxylate to hydrolysis at pH 3 .
Biological and Industrial Applications
Antimicrobial Agents
Dithiolopyrrolones, such as holomycin and thiolutin, incorporate ethoxycarbonyl-like motifs and exhibit broad-spectrum antibiotic activity against Mycobacterium tuberculosis and Gram-negative pathogens . Hybrid compounds like thiomarinol (a DTP-polyketide conjugate) show 4-fold enhanced potency compared to parent antibiotics .
Anticancer Research
Methyl 1-ethoxycarbonyl derivatives are explored for selective cytotoxicity. For instance, xenorhabdins from Xenorhabdus spp. induce apoptosis in cancer cell lines via transcriptional inhibition .
Table 2: Biological Activity of Select Derivatives
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